molecular formula C17H12N2O4 B5568676 Quinolin-8-yl 3-methyl-4-nitrobenzoate

Quinolin-8-yl 3-methyl-4-nitrobenzoate

Cat. No.: B5568676
M. Wt: 308.29 g/mol
InChI Key: IIESMOAWNGAGNK-UHFFFAOYSA-N
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Description

Quinolin-8-yl 3-methyl-4-nitrobenzoate is a chemical compound with the molecular formula C14H10N4O6 and a molecular weight of 330.252 g/mol It is a derivative of quinoline and benzoate, featuring a nitro group and a methyl group on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 3-methyl-4-nitrobenzoate typically involves the esterification of 3-methyl-4-nitrobenzoic acid with quinolin-8-ol. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction . The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Oxidation: Potassium permanganate (KMnO4)

Major Products Formed

Mechanism of Action

The mechanism of action of Quinolin-8-yl 3-methyl-4-nitrobenzoate is primarily related to its ability to interact with biological targets through its quinoline and nitrobenzoate moieties. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, while the nitro group can undergo bioreduction to form reactive intermediates that damage cellular components . These interactions can lead to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl 3-methyl-4-nitrobenzoate is unique due to the presence of both the quinoline and nitrobenzoate moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

quinolin-8-yl 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-11-10-13(7-8-14(11)19(21)22)17(20)23-15-6-2-4-12-5-3-9-18-16(12)15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIESMOAWNGAGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970881
Record name Quinolin-8-yl 3-methyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5554-56-3
Record name Quinolin-8-yl 3-methyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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